
2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride is an organic compound with the molecular formula C8H8BrClF3N. This compound is a derivative of aniline, featuring bromine, methyl, and trifluoromethyl substituents on the benzene ring. It is commonly used in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method starts with 3-Aminobenzotrifluoride as the precursor. The synthetic route includes the following steps:
Methylation: The addition of a methyl group to the benzene ring.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and methylation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions
2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biochemical assays and probes.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as an inhibitor of specific enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and methyl groups can participate in specific binding interactions with target proteins, modulating their activity.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 3-Amino-4-bromobenzotrifluoride
- 2-Bromo-5-methoxy-4-(trifluoromethyl)aniline
Uniqueness
2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both methyl and trifluoromethyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides distinct properties that are not observed in similar compounds, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H8BrClF3N |
|---|---|
分子量 |
290.51 g/mol |
IUPAC名 |
2-bromo-3-methyl-5-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7BrF3N.ClH/c1-4-2-5(8(10,11)12)3-6(13)7(4)9;/h2-3H,13H2,1H3;1H |
InChIキー |
ZDYOVKZBDLJJPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1Br)N)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





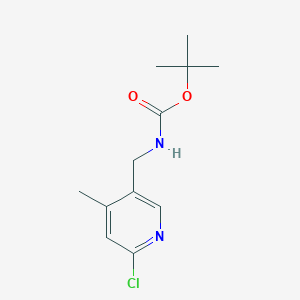
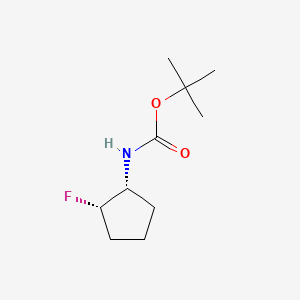
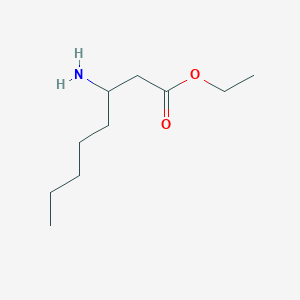

![1-(Aminomethyl)-3-methyl-2lambda6-thia-3-azabicyclo[3.1.0]hexane-2,2-dione hydrochloride](/img/structure/B15304048.png)

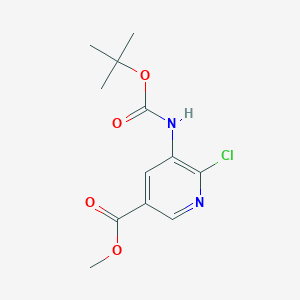
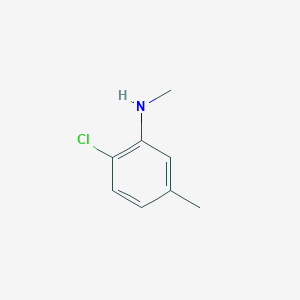
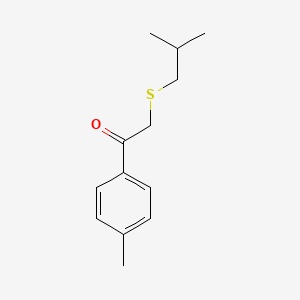

![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)
